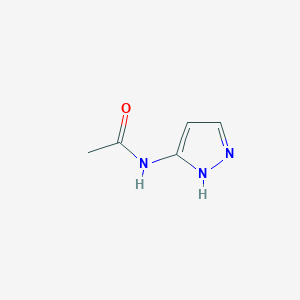

3-Acetylaminopyrazole

Descripción general

Descripción

3-Acetylaminopyrazole is a chemical compound with the molecular formula C5H7N3O . It is used for proteomics research applications .

Synthesis Analysis

The synthesis of 3-Acetylaminopyrazole and similar compounds is a topic of interest in the field of chemistry . Pyrazole derivatives are synthesized using strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and are used in forming various fused systems .

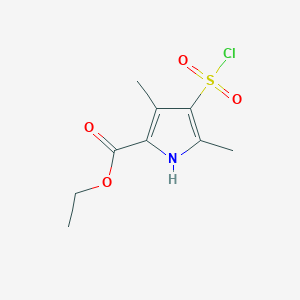

Molecular Structure Analysis

3-Acetylaminopyrazole contains a total of 16 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 Pyrazole .

Chemical Reactions Analysis

Pyrazole derivatives, including 3-Acetylaminopyrazole, are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields . They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .

Aplicaciones Científicas De Investigación

Aminopyrazoles, including 3-Acetylaminopyrazole, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

In addition, aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . The structure and chemistry of 3 (5)-aminopyrazoles are of great interest to researchers, and investigations using theoretical and experimental methods are being conducted to understand their reactivity and the impact on the synthetic strategies where aminopyrazoles take part .

Moreover, aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

-

Pharmaceutical Industry Pyrazole derivatives have been found to exhibit a wide range of biological activities and are used in the treatment of various diseases such as cancers, respiratory diseases, infections, and neurological diseases . They have antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .

-

Organic Synthesis Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems . They are largely explored as precursors in the synthesis of condensed heterocyclic systems .

-

Medicinal Chemistry Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

-

Drug Development Nitrogen-containing heterocycles (N-heterocycles) are commonly used as molecules of interest in drug research and development efforts . Pyrazole derivatives are key components of a variety of biologically active natural compounds and preclinical/clinical drugs .

-

Industrial and Agricultural Applications Different pyrazole derivatives are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

-

Synthesis of Heterocycles Pyrazoles, including 3-Acetylaminopyrazole, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems . For example, 3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

-

Structural Investigations The structure and chemistry of 3 (5)-aminopyrazoles are of great interest to researchers. Investigations using theoretical and experimental methods are being conducted to understand their reactivity and the impact on the synthetic strategies where aminopyrazoles take part .

-

Pharmaceutical Applications Pyrazole derivatives have been found to exhibit a wide range of biological activities and are used in the treatment of various diseases such as cancers, respiratory diseases, infections, and neurological diseases . They have antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .

-

Drug Research and Development Nitrogen-containing heterocycles (N-heterocycles) are commonly used as molecules of interest in drug research and development efforts . Pyrazole derivatives are key components of a variety of biologically active natural compounds and preclinical/clinical drugs .

-

Industrial and Agricultural Applications Different pyrazole derivatives are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

Safety And Hazards

Direcciones Futuras

While specific future directions for 3-Acetylaminopyrazole are not mentioned in the search results, there is a general interest in the synthesis and properties of pyrazole derivatives, including 3-Acetylaminopyrazole . The focus is on preparing this functional scaffold and finding new and improved applications .

Propiedades

IUPAC Name |

N-(1H-pyrazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)7-5-2-3-6-8-5/h2-3H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSKIQUMIWCMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380550 | |

| Record name | 3-Acetylaminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylaminopyrazole | |

CAS RN |

3553-12-6 | |

| Record name | 3-Acetylaminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

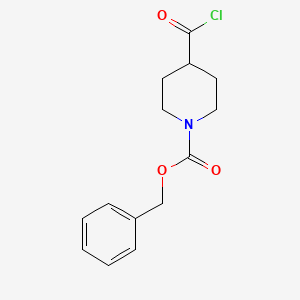

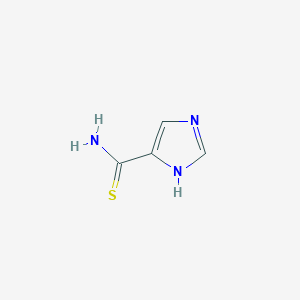

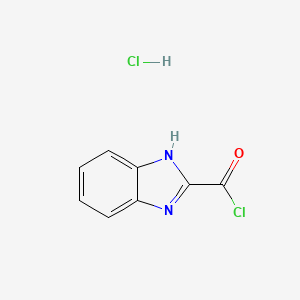

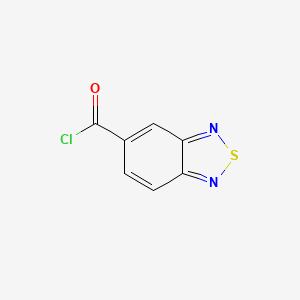

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

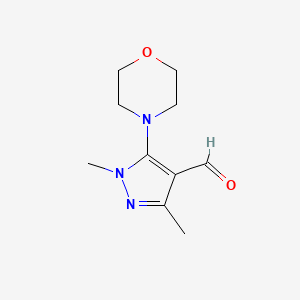

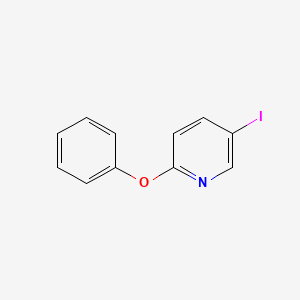

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)